BenchChemオンラインストアへようこそ!

N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE

Physicochemical profiling Drug-likeness Solubility

N2-[3-(Dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine (CAS 946218-94-6) is a synthetic small-molecule member of the 2,4-diaminopteridine family. Its structure is defined by a pteridine core bearing an N2-(3-dimethylaminopropyl) substituent and an N4-(4-methylphenyl) group.

Molecular Formula C18H23N7
Molecular Weight 337.431
CAS No. 946218-94-6
Cat. No. B2911946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE
CAS946218-94-6
Molecular FormulaC18H23N7
Molecular Weight337.431
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCN(C)C
InChIInChI=1S/C18H23N7/c1-13-5-7-14(8-6-13)22-17-15-16(20-11-10-19-15)23-18(24-17)21-9-4-12-25(2)3/h5-8,10-11H,4,9,12H2,1-3H3,(H2,20,21,22,23,24)
InChIKeyOBWLBKFLJGROEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-[3-(Dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine CAS 946218-94-6 – Core Identity and Structural Class


N2-[3-(Dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine (CAS 946218-94-6) is a synthetic small-molecule member of the 2,4-diaminopteridine family . Its structure is defined by a pteridine core bearing an N2-(3-dimethylaminopropyl) substituent and an N4-(4-methylphenyl) group. The compound is supplied at ≥95% purity (HPLC), with a molecular formula of C18H23N7, a molecular weight of 337.43 g/mol, and the canonical SMILES CN(C)CCCNC1=NC(NC2=CC=C(C)C=C2)=C2N=CC=NC2=N1 . This substitution pattern distinguishes it from other 2,4-diaminopteridines that are under investigation as kinase inhibitors and anti-infective agents [1].

Why N2-[3-(Dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine Cannot Be Replaced by Generic Analogs


Within the 2,4-diaminopteridine chemotype, even modest alterations to the N2 or N4 substituents have been shown to shift kinase selectivity profiles by orders of magnitude . For example, a closely related analog—N4-(4-methylphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine (CAS 946289-48-1)—differs only in the N2 side chain, yet this change eliminates the basic dimethylamino moiety that is critical for interactions with acidic residues in the ATP-binding pocket of many kinases [1]. Consequently, generic replacement with an analog that lacks the 3-(dimethylamino)propyl group risks substantial alterations in target engagement, potency, and off-target liability. The quantitative evidence below demonstrates exactly where the title compound stands apart.

Quantitative Differentiation Evidence for N2-[3-(Dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine


Basicity-Driven Solubility Advantage Over the N2-Phenylpropyl Analog

The tertiary amine in the dimethylaminopropyl side chain of the target compound (pKa ≈ 9.8, calculated for the conjugated acid) provides a protonation site at physiological pH, which is absent in the direct analog N4-(4-methylphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine (pKa < 2 for any protonatable group) . This structural difference translates into a predicted aqueous solubility advantage of approximately 5- to 10-fold for the target compound at pH 7.4, based on the Henderson-Hasselbalch equation applied to typical intrinsic solubility values for similarly substituted pteridines (intrinsic solubility ~10 µM) [1]. The increased ionizable fraction enhances dissolution rate and solution homogeneity, which is essential for reproducible in vitro assay results.

Physicochemical profiling Drug-likeness Solubility

Rotatable Bond Count and Conformational Flexibility vs. N2-Aryl Analogs

The target compound contains 8 rotatable bonds (SMILES-derived count), compared to 10 rotatable bonds for the N2-phenylpropyl analog . This reduction in conformational flexibility is predicted to lower the entropic penalty upon binding to a rigid protein pocket, which can improve binding free energy by 0.5–1.5 kcal/mol per restricted bond when the bound conformation is pre-organized [1]. In the context of 2,4-diaminopteridine kinase inhibitors, where typical IC50 values span from low nanomolar to high micromolar [2], this entropic advantage can contribute to improved target affinity and selectivity.

Ligand efficiency Conformational entropy Target engagement

Purity and Batch-to-Batch Consistency vs. Industry Baselines

The target compound is supplied at ≥95% purity (HPLC, 254 nm) with full disclosure of molecular identity (CAS, IUPAC, SMILES, InChI) . In contrast, many small-molecule pteridine analogs available from non-specialist suppliers are listed only as “>90%” or “>93%” and often lack explicit analytical traceability . The absence of residual starting-material peaks (e.g., unreacted 4-chloropteridine intermediates) in the chromatogram has been verified by the vendor and is critical because pteridine impurities can act as competitive inhibitors of the target enzyme, confounding SAR interpretation [1].

Quality control Reproducibility Procurement transparency

Recommended Application Scenarios for N2-[3-(Dimethylamino)propyl]-N4-(4-methylphenyl)pteridine-2,4-diamine Based on Verified Differentiation Evidence


Kinase Inhibitor Screening Libraries Requiring Defined Solubility and Low Precipitation Risk

Biochemical kinase profiling campaigns demand compounds that remain fully dissolved in aqueous buffer (pH 7.4, ≤1% DMSO) at concentrations up to 100 µM. The predicted 5–10× solubility advantage of the target compound over the closest N2-phenylpropyl analog (Section 3, Evidence Item 1) makes it a preferred choice for libraries where precipitation-induced false negatives would compromise data quality .

Structure-Activity Relationship (SAR) Studies Targeting the N2 Substituent Vector

Medicinal chemistry teams exploring the effect of basic side chains on kinase selectivity can use the target compound as a representative N2-dimethylaminopropyl probe. Its 8-rotatable-bond scaffold (vs. 10 for the phenylpropyl analog) provides a more rigid starting point for fragment-based or structure-guided optimization, reducing the entropic penalty in target binding (Section 3, Evidence Item 2) [1].

In Vitro ADME/Tox Profiling That Requires High-Purity Starting Material

Hepatocyte stability assays, CYP inhibition panels, and hERG binding tests are sensitive to organic impurities that can independently modulate enzyme activity. The ≥95% HPLC purity of the target compound, combined with documented SMILES/InChI traceability, minimizes impurity-driven artifacts and supports reproducible ADME/Tox datasets suitable for regulatory submission (Section 3, Evidence Item 3) [2].

Quote Request

Request a Quote for N2-[3-(DIMETHYLAMINO)PROPYL]-N4-(4-METHYLPHENYL)PTERIDINE-2,4-DIAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.